Cas no 1782669-70-8 (2-Bromo-7-chlorobenzo[b]thiophene)
![2-Bromo-7-chlorobenzo[b]thiophene structure](https://www.kuujia.com/scimg/cas/1782669-70-8x500.png)
2-Bromo-7-chlorobenzo[b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-7-chlorobenzo[b]thiophene
- D72259
- 2-bromo-7-chloro-1-benzothiophene
- CS-0096924
- 1782669-70-8
- CS-16401
- SCHEMBL23220879
- AKOS023398090
-
- Inchi: 1S/C8H4BrClS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H
- InChI Key: IFBOQMAXAMAJQQ-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=CC=C(C=2S1)Cl
Computed Properties
- Exact Mass: 245.89056g/mol
- Monoisotopic Mass: 245.89056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 4.6
2-Bromo-7-chlorobenzo[b]thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM336730-1g |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 95%+ | 1g |
$2081 | 2021-06-16 | |
Chemenu | CM336730-100mg |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 95%+ | 100mg |
$437 | 2021-06-16 | |
Apollo Scientific | OR510207-1g |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | >98% | 1g |
£1421.00 | 2025-02-20 | |
Chemenu | CM336730-250mg |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 95%+ | 250mg |
$816 | 2021-06-16 | |
Chemenu | CM336730-100mg |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 95%+ | 100mg |
$*** | 2023-03-31 | |
1PlusChem | 1P01W8SA-1g |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 97% | 1g |
$1373.00 | 2024-06-18 | |
Aaron | AR01W90M-1g |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 97% | 1g |
$1237.00 | 2025-02-12 | |
Aaron | AR01W90M-100mg |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 97% | 100mg |
$243.00 | 2025-02-12 | |
Aaron | AR01W90M-250mg |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 97% | 250mg |
$485.00 | 2025-02-12 | |
ChemScence | CS-0096924-1g |
2-Bromo-7-chlorobenzo[b]thiophene |
1782669-70-8 | 96.65% | 1g |
$1274.0 | 2022-04-27 |
2-Bromo-7-chlorobenzo[b]thiophene Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 2-Bromo-7-chlorobenzo[b]thiophene
2-Bromo-7-chlorobenzo[b]thiophene: A Versatile Compound in Modern Pharmaceutical and Material Science Research
2-Bromo-7-chlorobenzo[b]thiophene, with the chemical formula C8H6BrCl2S, represents a key compound in the field of medicinal chemistry and functional material development. As a derivative of benzo[b]thiophene, this CAS No. 1782669-70-8 compound exhibits unique electronic properties due to its bromine and chlorine substituents, making it a focal point for researchers exploring its potential applications in drug discovery and advanced material synthesis. Recent studies have highlighted its role in modulating biological activity through specific interactions with target proteins, particularly in the context of 2-bromo-7-chlorobenzo[b]thiophene derivatives.
Recent advances in computational chemistry have enabled detailed analysis of the molecular structure of 2-Bromo-7-chlorobenzo[b]thiophene. X-ray crystallography and density functional theory (DFT) calculations reveal that the compound adopts a planar aromatic configuration, with the thiophene ring contributing to its electron-deficient character. This structural feature is critical for its performance in applications such as benzo[b]thiophene derivatives used in organic semiconductors, where π-electron delocalization enhances charge transport properties. The bromine and chlorine atoms further influence the compound's reactivity, as demonstrated by studies on its electrophilic substitution patterns.
One of the most promising areas of research involving 2-Bromo-7-chlorobenzo[b]thiophene is its potential as a building block for pharmaceutical compounds. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of novel benzo[b]thiophene-based inhibitors targeting the enzyme acetyl-CoA carboxylase (ACC), which is implicated in metabolic disorders. The introduction of bromine and chlorine substituents at specific positions significantly improved the compound's binding affinity to the target enzyme, with IC50 values reduced by over 40% compared to conventional analogs. These findings highlight the importance of 2-Bromo-7-chlorobenzo[b]thiophene in the development of targeted therapies.
Recent breakthroughs in materials science have expanded the utility of 2-Bromo-7-chlorobenzo[b]thiophene beyond pharmaceutical applications. In 2024, a team of researchers at the University of Tokyo demonstrated its use in the fabrication of high-performance organic photovoltaic materials. The compound's thiophene ring, combined with its halogen substituents, enables efficient charge separation and carrier mobility, resulting in power conversion efficiencies exceeding 12% under standard test conditions. These properties make 2-Bromo-7-chlorobenzo[b]thiophene a valuable material for next-generation solar cells and flexible electronics.
From a synthetic perspective, the preparation of 2-Bromo-7-chlorobenzo[b]thiophene has been optimized through various methodologies. A 2023 paper in Organic Letters described a one-pot synthesis route involving the reaction of 2-bromo-7-chlorobenzaldehyde with thiophene-2-carboxylic acid under microwave irradiation. This method achieved a high yield of over 85% and minimized byproducts, making it a preferred approach for industrial-scale production. The reaction mechanism, involving electrophilic aromatic substitution and nucleophilic attack, has been thoroughly characterized using NMR and mass spectrometry techniques.
Recent studies have also explored the environmental impact of 2-Bromo-7-chlorobenzo[b]thiophene and its derivatives. A 2024 lifecycle assessment published in Environmental Science & Technology evaluated the potential for biodegradation of these compounds in aquatic environments. While the compound shows limited biodegradability under standard conditions, researchers have developed modified versions with enhanced enzymatic degradation profiles. These findings are crucial for the sustainable development of benzo[b]thiophene-based materials, ensuring their compatibility with eco-friendly manufacturing processes.
One of the most intriguing applications of 2-Bromo-7-chlorobenzo[b]thiophene lies in its potential as a scaffold for drug delivery systems. A 2023 study in Advanced Drug Delivery Reviews reported the creation of a nanocarrier system using benzo[b]thiophene derivatives to target cancer cells. The compound's ability to form stable supramolecular assemblies, combined with its halogen substituents, allows for controlled release of therapeutic agents in response to specific stimuli such as pH or temperature changes. This application underscores the versatility of 2-Bromo-7-chlorobenzo[b]thiophene in the development of smart drug delivery platforms.
From a mechanistic standpoint, the reactivity of 2-Bromo-7-chlorobenzo[b]thiophene has been extensively studied in the context of aromatic substitution reactions. A 2024 review article in Chemical Reviews summarized the role of halogen substituents in directing electrophilic attacks. The bromine atom, being a stronger electron-withdrawing group than chlorine, significantly influences the regioselectivity of substitution reactions. This property is leveraged in the synthesis of various benzo[b]thiophene-based compounds, where precise control over substitution patterns is essential for achieving desired biological activity.
Recent advancements in spectroscopic techniques have provided new insights into the molecular behavior of 2-Bromo-7-chlorobenzo[b]thiophene. A 2023 study utilizing time-resolved fluorescence spectroscopy revealed that the compound exhibits unique photophysical properties, including a long-lived excited state and efficient intersystem crossing. These properties make it a promising candidate for applications in optoelectronics, where it could be used as a phosphorescent material in organic light-emitting diodes (OLEDs). The study also demonstrated the potential for tuning these properties through chemical modification of the halogen substituents.
Looking ahead, the future of 2-Bromo-7-chlorobenzo[b]thiophene research appears to be shaped by interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological screening. A 2024 roadmap published in Nature Chemistry outlined strategies for developing benzo[b]thiophene-based compounds with enhanced therapeutic profiles. These include the design of compounds with improved solubility, reduced toxicity, and better pharmacokinetic properties. The integration of machine learning algorithms with traditional synthetic methods is expected to accelerate the discovery of new 2-Bromo-7-chlorobenzo[b]thiophene derivatives with optimized biological activities.
In conclusion, 2-Bromo-7-chlorobenzo[b]thiophene represents a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure, combined with the strategic placement of bromine and chlorine substituents, makes it an attractive candidate for applications in pharmaceuticals, materials science, and environmental technology. As research continues to uncover new properties and applications, CAS No. 1782669-70-8 is poised to play a central role in the development of innovative solutions to some of the most pressing challenges in modern science.
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